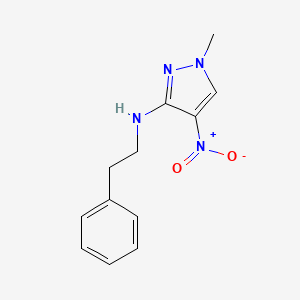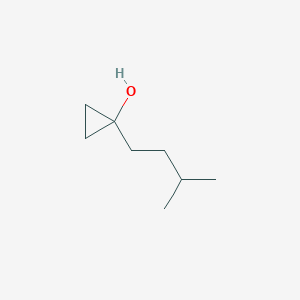
1-(3-Methylbutyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbutyl)cyclopropan-1-ol is an organic compound with the molecular formula C8H16O. It is a cyclopropanol derivative, characterized by a cyclopropane ring attached to a 3-methylbutyl group.
Preparation Methods
The synthesis of 1-(3-Methylbutyl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbutylmagnesium bromide with cyclopropanone. This Grignard reaction proceeds under anhydrous conditions and typically requires a solvent such as diethyl ether. The reaction mixture is then quenched with water and the product is extracted and purified .
Industrial production methods may involve the use of more scalable processes, such as catalytic hydrogenation of 1-(3-Methylbutyl)cyclopropanone or other related intermediates. These methods are designed to optimize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-(3-Methylbutyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-(3-Methylbutyl)cyclopropan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(3-Methylbutyl)cyclopropan-1-ol exerts its effects is primarily related to its ability to interact with biological molecules. The cyclopropane ring can engage in various interactions with enzymes and receptors, potentially altering their activity. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
1-(3-Methylbutyl)cyclopropan-1-ol can be compared to other cyclopropanol derivatives, such as 1-(2-Methylpropyl)cyclopropan-1-ol and 1-(4-Methylpentyl)cyclopropan-1-ol. These compounds share similar structural features but differ in the length and branching of the alkyl chain attached to the cyclopropane ring. The unique combination of the 3-methylbutyl group and the cyclopropane ring in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3-methylbutyl)cyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)3-4-8(9)5-6-8/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPSUAFMMKHQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-chlorophenyl)methyl]-N-phenylindole-3-carboxamide](/img/structure/B2607985.png)
![3-(4-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2607988.png)
![1,1-Dichlorospiro[3.3]heptan-2-one](/img/structure/B2607989.png)
![N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide](/img/structure/B2607990.png)

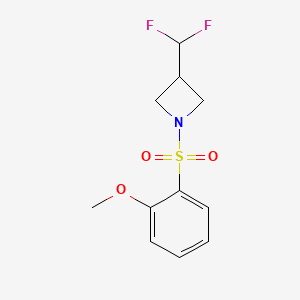
![N-cyclopentyl-1-{[(3-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2607996.png)

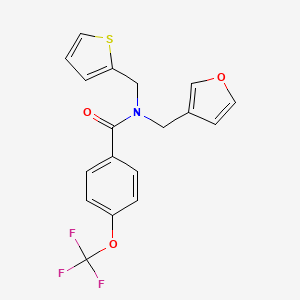
![4-(dimethylsulfamoyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2608002.png)
![N-cyclopentyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2608004.png)
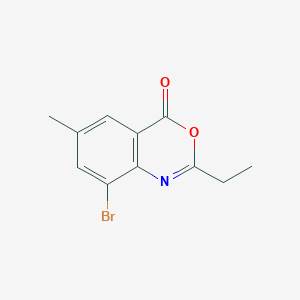
![[1-(Dimethylamino)cyclopropyl]methanesulfonamide](/img/structure/B2608006.png)
